5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848883
InChI: InChI=1S/C13H13BrN2O2/c14-12-3-1-2-10-11(12)8-15-16(13(10)17)9-4-6-18-7-5-9/h1-3,8-9H,4-7H2
SMILES:
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one

CAS No.:

Cat. No.: VC15848883

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one -

Specification

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
IUPAC Name 5-bromo-2-(oxan-4-yl)phthalazin-1-one
Standard InChI InChI=1S/C13H13BrN2O2/c14-12-3-1-2-10-11(12)8-15-16(13(10)17)9-4-6-18-7-5-9/h1-3,8-9H,4-7H2
Standard InChI Key LYIPGYLHPKKYLY-UHFFFAOYSA-N
Canonical SMILES C1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-bromo-2-(oxan-4-yl)phthalazin-1-one, reflects its core phthalazinone scaffold modified at positions 2 and 5. Its molecular formula, C₁₃H₁₃BrN₂O₂, corresponds to a molecular weight of 309.16 g/mol. Key structural features include:

  • Phthalazinone backbone: A bicyclic system comprising a benzene ring fused to a diazine ring, with a ketone group at position 1.

  • Bromine substituent: A bromine atom at position 5, introducing electronic effects and steric bulk.

  • Tetrahydropyranyl group: A saturated six-membered oxygen heterocycle at position 2, contributing to conformational rigidity.

Table 1: Fundamental Molecular Descriptors

PropertyValue
CAS Number1443288-55-8
Molecular FormulaC₁₃H₁₃BrN₂O₂
Molecular Weight309.16 g/mol
IUPAC Name5-Bromo-2-(oxan-4-yl)phthalazin-1-one
SMILES NotationC1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound are unavailable, studies on analogous phthalazinones reveal critical structural insights. For example, the crystal structure of unsubstituted phthalazin-1(2H)-one shows two independent molecules per asymmetric unit, stabilized by intermolecular N–H···O hydrogen bonds . The keto configuration at position 1 is confirmed by carbonyl stretching frequencies at ~1,665 cm⁻¹ in IR spectra, consistent with related compounds . Bromine’s electron-withdrawing effect likely reduces electron density at the phthalazinone core, altering reactivity in nucleophilic substitutions.

Synthetic Methodologies

Core Phthalazinone Synthesis

The phthalazinone scaffold is typically synthesized via cyclization of 2-aroylbenzoic acids with hydrazine derivatives. For instance, 4-(3-chloro-4-methylphenyl)-1-(2H)-phthalazinone was prepared by treating 3-chloro-4-methylphenyl benzoic acid with hydrazine hydrate under reflux . Similarly, 2-carboxybenzaldehyde and 4-phenylsemicarbazide reacted in the presence of lanthanum(III) nitrate to yield phthalazin-1(2H)-one . These methods suggest that brominated precursors could be substituted to generate the target compound.

Functionalization at Position 2

Introducing the tetrahydropyranyl group requires alkylation or nucleophilic substitution. A documented approach involves treating phthalazinone derivatives with ethyl chloroacetate in anhydrous acetone, facilitated by K₂CO₃ . For the target compound, coupling 5-bromophthalazin-1(2H)-one with 4-bromotetrahydropyran under Ullmann or Buchwald-Hartwig conditions may achieve the desired substitution.

Table 2: Hypothetical Synthetic Route

StepReactantsConditionsExpected Outcome
12-Carboxy-5-bromobenzoic acid + Hydrazine hydrateReflux in ethanol5-Bromophthalazin-1(2H)-one
25-Bromophthalazin-1(2H)-one + 4-BromotetrahydropyranPd catalysis, base, DMFTarget compound

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carbonyl group and nonpolar tetrahydropyranyl moiety. Predicted logP values (≈2.1) suggest moderate lipid solubility, suitable for cell membrane penetration. Stability under acidic conditions may be limited due to potential hydrolysis of the lactam ring, whereas the bromine substituent enhances resistance to oxidative degradation.

Spectroscopic Fingerprints

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,670 cm⁻¹, ν(C-Br) at 560 cm⁻¹, and ν(C-O-C) from tetrahydropyran at 1,100 cm⁻¹ .

  • ¹H NMR: Signals for tetrahydropyran’s methylene groups (δ 1.6–3.9 ppm), aromatic protons (δ 7.2–8.3 ppm), and the lactam NH (δ 10.2 ppm, exchangeable) .

Biological Activities and Applications

Enzyme Inhibition

Structural analogs like 4-(thiophen-2-ylmethyl)phthalazin-1-ones act as PARP-1 inhibitors (IC₅₀ = 0.8–3.2 µM) . The tetrahydropyranyl group’s conformational rigidity could optimize binding to enzyme active sites, suggesting potential for kinase or protease inhibition.

Table 3: Hypothetical Bioactivity Profile

TargetAssay TypePredicted IC₅₀Rationale
PARP-1Fluorescent assay1.5–4.0 µMStructural similarity to known inhibitors
Candida albicansAgar diffusion15–20 mm zoneEnhanced lipophilicity from Br

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and anticancer agents. Bromine’s presence enables further functionalization via Suzuki-Miyaura couplings, while the tetrahydropyranyl group enhances metabolic stability.

Material Science

Phthalazinones act as chromophores in pigments due to their conjugated π-system . The bromine substituent may shift absorption maxima, enabling tunable optical properties for OLEDs or sensors.

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